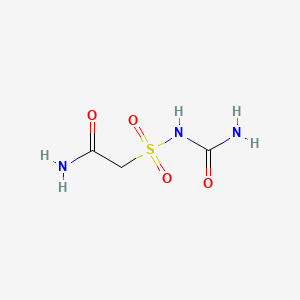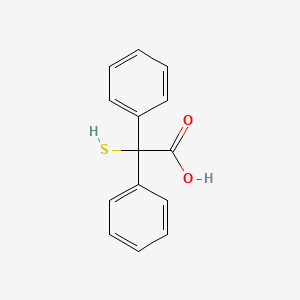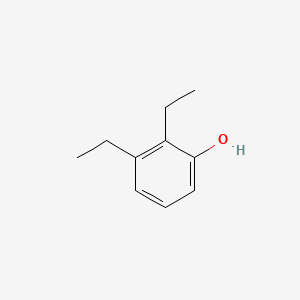
Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester, also known as 2,4-Dichlorophenyl-N,N-dimethylcarbamate, is an organic compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.079 g/mol . This compound is a member of the carbamate family, which are esters of carbamic acid. It is known for its applications in various fields, including agriculture and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 2,4-dichlorophenyl ester typically involves the reaction of 2,4-dichlorophenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 2,4-dichlorophenol and dimethylcarbamic acid.
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the phenyl ring.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Hydrolysis: 2,4-Dichlorophenol and dimethylcarbamic acid.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on biological systems, particularly its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of drugs.
Mecanismo De Acción
The mechanism of action of carbamic acid, dimethyl-, 2,4-dichlorophenyl ester involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can disrupt various biochemical pathways, leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichlorophenyl-N,N-dimethylcarbamate: Similar structure but with chlorine atoms at different positions.
Methyl carbamate: A simpler carbamate ester with different substituents.
Ethyl carbamate: Another carbamate ester with ethyl groups instead of dimethyl.
Uniqueness
Carbamic acid, dimethyl-, 2,4-dichlorophenyl ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it particularly effective in its applications compared to other similar compounds .
Propiedades
Número CAS |
6639-32-3 |
|---|---|
Fórmula molecular |
C9H9Cl2NO2 |
Peso molecular |
234.08 g/mol |
Nombre IUPAC |
(2,4-dichlorophenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-12(2)9(13)14-8-4-3-6(10)5-7(8)11/h3-5H,1-2H3 |
Clave InChI |
ZYYOAHAWVWGMJY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)



